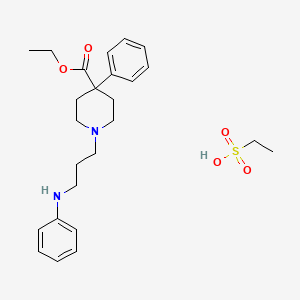

Piminodine esylate

Description

Contextualization within Opioid Analgesic Research History

The history of opioid analgesics is a long and complex one, beginning with the use of opium derived from the poppy plant. The isolation of morphine in the early 19th century marked a significant step towards understanding the active components of opium and developing more controlled formulations jhu.edumdpi.com. The mid-19th century saw the advent of the hypodermic syringe, which allowed for more direct and potent pain relief via injected morphine, but also increased the risk of addiction jhu.edu.

The quest for potent analgesics with potentially fewer adverse effects led to the synthesis of numerous compounds. Pethidine (meperidine), synthesized in 1938, became a prototype for a class of synthetic opioids known as phenylpiperidines wikipedia.org. Piminodine (also known as Alvodine) is an analog of pethidine, belonging to this phenylpiperidine class wikipedia.orgwikipedia.orgwikidoc.org. It was developed and investigated in the mid-20th century, with research comparing its pharmacological profile to established analgesics like morphine and meperidine wikidoc.orgncats.io. Piminodine esylate saw brief clinical use, particularly in the 1960s and 1970s, for obstetric analgesia and in dental procedures wikipedia.orgwikidoc.orgncats.io. However, like many synthetic opioids, its clinical application waned, and it has largely fallen out of common medical practice wikipedia.orgncats.io.

Evolution of Research Interest in Piperidine-Based Compounds

The piperidine (B6355638) ring is a fundamental structural motif that has proven exceptionally valuable in medicinal chemistry, particularly in the development of analgesics longdom.orgnih.govencyclopedia.pub. Its presence in numerous clinically significant drugs underscores its importance as a scaffold for interacting with biological targets longdom.orgnih.gov.

The phenylpiperidine structure, exemplified by pethidine and its derivatives like piminodine, became a focal point for research aiming to create potent analgesics wikipedia.orglongdom.orgnih.govmdpi.comnih.govingentaconnect.com. Compounds like fentanyl, also a phenylpiperidine derivative, emerged as exceptionally potent analgesics, driving further research into modifications of the piperidine core to explore structure-activity relationships mdpi.comnih.govingentaconnect.comdea.gov. The systematic study of substituents on the piperidine ring, as seen in the development of fentanyl analogs, provided crucial data on how structural changes impact analgesic potency, duration of action, and receptor binding nih.govingentaconnect.com. This ongoing research into piperidine-based compounds reflects a continuous effort to understand and optimize pain management strategies through chemical modification and pharmacological evaluation.

Academic Significance of this compound as a Pre-clinical and Historical Reference Compound

Although this compound is no longer widely used clinically, it retains academic significance as a historical reference compound in preclinical research and pharmacological studies. Its well-characterized profile allows it to serve as a benchmark for comparison with newer or experimental analgesic agents wikidoc.orgncats.io.

Research comparing piminodine to other opioids, such as morphine and meperidine, in the early to mid-20th century provided foundational data on its analgesic potency and duration wikidoc.orgncats.io. These studies contributed to the broader understanding of opioid pharmacology and the development of predictive models for analgesic activity nih.gov. As a compound that was briefly introduced and then largely withdrawn from clinical use, this compound also serves as a case study in the lifecycle of pharmaceutical development, highlighting the dynamic nature of drug efficacy, safety profiles, and market adoption within the context of evolving medical knowledge and regulatory landscapes. Its historical presence in scientific literature makes it a valuable point of reference for researchers examining the evolution of opioid research and drug discovery.

Compound Data Table: this compound

| Property | Value | Source |

| Chemical Name | This compound | lookchem.comnih.gov |

| CAS Number | 7081-52-9 | lookchem.comnih.gov |

| Molecular Formula | C23H30N2O2 · C2H6O3S | lookchem.comnih.gov |

| Molecular Weight (Da) | 476.634 | lookchem.comnih.gov |

| Molecular Weight ( g/mol ) | 476.6 | nih.gov |

| IUPAC Name | ethanesulfonic acid; ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate | nih.gov |

| Vapor Pressure | 1E-10 mmHg at 25°C | lookchem.com |

| Boiling Point | 515.2°C at 760 mmHg | lookchem.com |

| Flash Point | 265.4°C | lookchem.com |

| LogP | 5.07130 | lookchem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 7 | lookchem.com |

| Rotatable Bond Count | 10 | lookchem.com |

| Heavy Atom Count | 33 | lookchem.com |

| Complexity | 539 | lookchem.com |

| PSA (Polar Surface Area) | 104.32000 Ų | lookchem.comnih.gov |

| Classification | Opioid Analgesic, Phenylpiperidine Derivative | wikipedia.orgwikipedia.orgwikidoc.org |

| Historical Use Period | 1960s - 1970s | wikipedia.orgwikidoc.orgncats.io |

| Analogue of | Pethidine (Meperidine) | wikipedia.orgwikipedia.orgwikidoc.org |

List of Compound Names Mentioned:

Piminodine

this compound

Morphine

Pethidine

Meperidine

Fentanyl

Anileridine

Alphaprodine

Norpethidine

Carfentanil

Sufentanil

Alfentanil

Ketobemidone

Tramadol

Heroin

Codeine

Hydromorphone

Oxycodone

Methadone

Tapentadol

Buprenorphine

Dextropropoxyphene

Nintedanib (B1663095) esylate

Structure

3D Structure of Parent

Properties

CAS No. |

7081-52-9 |

|---|---|

Molecular Formula |

C25H36N2O5S |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

ethanesulfonic acid;ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C23H30N2O2.C2H6O3S/c1-2-27-22(26)23(20-10-5-3-6-11-20)14-18-25(19-15-23)17-9-16-24-21-12-7-4-8-13-21;1-2-6(3,4)5/h3-8,10-13,24H,2,9,14-19H2,1H3;2H2,1H3,(H,3,4,5) |

InChI Key |

PRERKVDQJAYTGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCCNC2=CC=CC=C2)C3=CC=CC=C3.CCS(=O)(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Analog Development Studies

Established Synthetic Pathways for Piminodine Esylate

The synthesis of piminodine, chemically known as ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate, is analogous to that of other 4-phenylpiperidine (B165713) analgesics, such as pethidine. wikipedia.orgwikipedia.org The core of the molecule is the 4-phenyl-4-piperidinecarboxylate structure. A common synthetic approach involves a multi-step process culminating in the N-alkylation of a key piperidine (B6355638) intermediate.

A plausible and established pathway for the synthesis of the piminodine base can be outlined as follows:

Formation of the Piperidine Ring: The synthesis typically begins with the construction of the 4-phenyl-4-cyanopiperidine intermediate. This can be achieved through various methods, including the reaction of benzyl (B1604629) cyanide with a bis-(2-chloroethyl)amine derivative in the presence of a strong base like sodium amide. wikipedia.orgtifr.res.in

Hydrolysis and Esterification: The nitrile group of 4-phenyl-4-cyanopiperidine is then hydrolyzed to a carboxylic acid. Subsequent esterification, commonly with ethanol (B145695) in the presence of an acid catalyst, yields ethyl 4-phenylpiperidine-4-carboxylate (also known as norpethidine). tifr.res.innist.gov

N-Alkylation: The final step in the formation of the piminodine base is the N-alkylation of ethyl 4-phenylpiperidine-4-carboxylate. This is accomplished by reacting the secondary amine of the piperidine ring with a suitable 3-anilinopropylating agent, such as 3-anilinopropyl chloride or a similar derivative, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Salt Formation: To produce this compound, the synthesized piminodine base is then reacted with ethanesulfonic acid.

The following table summarizes the key reactions in the synthesis of piminodine:

| Step | Reaction | Reactants | Key Intermediates/Products |

| 1 | Piperidine Ring Formation | Benzyl cyanide, N-substituted bis-(2-chloroethyl)amine | 4-phenyl-4-cyanopiperidine |

| 2 | Hydrolysis & Esterification | 4-phenyl-4-cyanopiperidine, Ethanol, Acid | Ethyl 4-phenylpiperidine-4-carboxylate |

| 3 | N-Alkylation | Ethyl 4-phenylpiperidine-4-carboxylate, 3-anilinopropyl halide | Piminodine (base) |

| 4 | Salt Formation | Piminodine (base), Ethanesulfonic acid | This compound |

Exploration of Precursor Chemistry and Reaction Kinetics

The synthesis of piminodine relies on the availability and reactivity of key precursors. The primary precursors can be categorized into two main components: the piperidine core and the N-alkylating side chain.

Piperidine Precursors: The synthesis of the ethyl 4-phenylpiperidine-4-carboxylate core is a critical aspect. The reaction kinetics of piperidine synthesis can be influenced by various factors, including the choice of solvent, catalyst, and temperature. nih.govresearchgate.net Studies on the synthesis of highly substituted piperidines have shown that the reaction can follow second-order kinetics, with the initial step of the reaction mechanism being the rate-determining step. nih.govresearchgate.net The use of catalysts, such as tartaric acid, can facilitate the reaction under mild conditions. nih.govresearchgate.net

N-Alkylation Precursors: The 3-anilinopropyl side chain is introduced via an alkylating agent. A common precursor for this would be a 3-halopropylaniline, such as 3-chloropropylaniline. The synthesis of such precursors can involve the reaction of aniline (B41778) with a suitable 3-halopropanoyl chloride followed by reduction of the amide. The kinetics of the N-alkylation step are typical of a bimolecular nucleophilic substitution (SN2) reaction, where the secondary amine of the piperidine ring acts as the nucleophile. The rate of this reaction is dependent on the concentration of both reactants and the nature of the leaving group on the propyl chain.

The following table highlights the key precursors for piminodine synthesis:

| Precursor Category | Specific Precursor | Role in Synthesis |

| Piperidine Core | Ethyl 4-phenylpiperidine-4-carboxylate | Provides the core structure of the molecule. |

| N-Alkylation Side Chain | 3-Anilinopropyl halide (e.g., chloride) | Introduces the N-substituent. |

Methodologies for Novel Analog Synthesis and Derivatization

The development of novel analogs of piminodine has been guided by the structure-activity relationships of phenylpiperidine opioids. nih.gov Modifications to the piminodine structure can be targeted at several positions to explore the impact on pharmacological activity.

Methodologies for synthesizing novel analogs often involve:

Variation of the N-Substituent: The 3-anilinopropyl group can be replaced with other aralkyl groups. This is achieved by reacting ethyl 4-phenylpiperidine-4-carboxylate with different alkylating agents. For example, replacing the aniline moiety with other substituted aromatic rings or heterocyclic systems.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with different alcohols to produce a series of esters. Alternatively, the carboxylic acid can be converted to an amide.

Substitution on the Phenyl Ring: Analogs with substituents on the 4-phenyl group can be synthesized by starting with a correspondingly substituted benzyl cyanide in the initial step of the synthesis.

Substitution on the Piperidine Ring: Introduction of alkyl groups on the piperidine ring can lead to the formation of diastereomers with potentially different pharmacological profiles.

The following table provides examples of potential derivatization strategies for piminodine:

| Derivatization Site | Modification Strategy | Potential Outcome |

| N-Substituent | Replacement of the 3-anilinopropyl group with other aralkyl groups. | Altered receptor binding affinity and selectivity. |

| Ester Group | Hydrolysis followed by re-esterification with various alcohols. | Modified pharmacokinetic properties. |

| 4-Phenyl Ring | Introduction of substituents on the phenyl ring. | Changes in potency and side effect profile. |

| Piperidine Ring | Addition of alkyl groups to the piperidine ring. | Creation of stereoisomers with distinct activities. |

Piminodine itself is an achiral molecule as it does not possess any stereocenters. However, stereochemistry becomes a crucial consideration in the synthesis of its analogs where chiral centers are introduced. For instance, the introduction of a methyl group at the 3-position of the piperidine ring, as in the case of prodine, results in cis and trans diastereomers, each of which can exist as a pair of enantiomers. wikipedia.org

The synthesis of stereochemically defined analogs requires the use of stereoselective synthetic methods. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. The kinetic resolution of racemic intermediates is another strategy to obtain enantiomerically enriched piperidine derivatives. acs.org The absolute configuration of chiral 4-phenylpiperidine analogs can significantly influence their analgesic potency, highlighting the importance of stereochemical control in the design of new derivatives.

The synthesis of piminodine shares common strategies with other clinically important phenylpiperidine derivatives like pethidine and alphaprodine. wikipedia.orgnonkill.info

Pethidine (Meperidine): The synthesis of pethidine is very similar to that of the piminodine precursor, ethyl 4-phenylpiperidine-4-carboxylate. The key difference lies in the final N-alkylation step, where a methyl group is introduced instead of a 3-anilinopropyl group. wikipedia.org This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate.

Alphaprodine: Alphaprodine is a diastereomer of prodine and features a methyl group at the 3-position of the piperidine ring and a propionoxy group instead of an ethoxycarbonyl group at the 4-position. wikipedia.org Its synthesis involves starting materials that introduce the 3-methyl substituent on the piperidine ring. The ester group is also different, requiring a different esterification or acylation step.

The following table provides a comparative overview of the key structural features and synthetic differences between piminodine, pethidine, and alphaprodine:

| Compound | N-Substituent | C4-Substituent | Key Synthetic Difference from Piminodine |

| Piminodine | 3-Anilinopropyl | -COOEt | - |

| Pethidine | Methyl | -COOEt | N-methylation instead of N-(3-anilinopropyl)ation. |

| Alphaprodine | Methyl | -OCOEt | Different C4 substituent and presence of a C3 methyl group. |

Molecular Pharmacology and Receptor Interaction Mechanisms

Elucidation of Opioid Receptor Binding Profiles

To determine the binding characteristics of piminodine esylate, competitive radioligand binding assays would be the primary methodology. These assays would quantify the affinity of this compound for the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

In such studies, cell membranes expressing a high density of a specific opioid receptor subtype are incubated with a radiolabeled ligand known to bind to that receptor. The addition of increasing concentrations of unlabeled this compound would compete with the radioligand for binding sites. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Opioid Receptor Binding Affinity Data for this compound

| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |

|---|---|---|

| Mu (µ) | [³H]DAMGO | Data Not Available |

| Delta (δ) | [³H]DPDPE | Data Not Available |

| Kappa (κ) | [³H]U69,593 | Data Not Available |

This table illustrates the type of data that would be generated from binding affinity studies. Currently, no such data for this compound is publicly available.

Investigation of Mu-Opioid Receptor Subtype Interactions

The mu-opioid receptor (MOR) has several splice variants, with the MOR-1 subtype being primarily responsible for the analgesic effects of many opioids. nih.gov Investigating the interaction of this compound with these subtypes would provide a more nuanced understanding of its potential therapeutic profile.

Utilizing cell lines engineered to express specific mu-opioid receptor subtypes (e.g., µ₁, µ₂), binding and functional assays could be performed. This would reveal whether this compound exhibits preferential binding or activation of one subtype over another, which could have implications for its side-effect profile. nih.gov

Signaling Pathway Activation and Downstream Effects in Cellular Models

Opioid receptors are G-protein coupled receptors (GPCRs). painphysicianjournal.com Upon agonist binding, they initiate intracellular signaling cascades that ultimately produce a physiological response. The characterization of how this compound modulates these pathways is a critical area of investigation.

The primary signaling mechanism for mu-opioid receptors involves coupling to inhibitory G-proteins (Gαi/o). mdpi.comresearchgate.net Activation of these G-proteins leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). painphysicianjournal.com This reduction in cAMP modulates the activity of various downstream effectors.

To study the effect of this compound on GPCR signaling, a [³⁵S]GTPγS binding assay would be employed. This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. An increase in [³⁵S]GTPγS binding in the presence of this compound would indicate its agonistic activity at the receptor. The potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating G-protein activation could be determined and compared to standard opioid agonists.

In addition to G-protein signaling, GPCRs can also signal through a pathway involving β-arrestins. nih.gov The recruitment of β-arrestin to the activated receptor can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades that are separate from G-protein mediated pathways. nih.gov

The concept of "functional selectivity" or "biased agonism" describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). nih.gov Opioids that are biased towards G-protein activation with reduced β-arrestin recruitment are hypothesized to have a more favorable side-effect profile. mdpi.com

To assess the potential for this compound to induce β-arrestin recruitment, cellular assays such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) would be utilized. mdpi.comnih.gov These assays measure the proximity of β-arrestin to the opioid receptor upon ligand binding. By comparing the potency and efficacy of this compound in G-protein activation assays versus β-arrestin recruitment assays, a "bias factor" can be calculated to quantify its signaling preference.

Table 2: Hypothetical Functional Selectivity Profile of this compound

| Assay | Parameter | This compound Value |

|---|---|---|

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | Data Not Available |

| Eₘₐₓ (%) | Data Not Available | |

| β-Arrestin Recruitment | EC₅₀ (nM) | Data Not Available |

| Eₘₐₓ (%) | Data Not Available | |

| Bias Factor | (log(Eₘₐₓ/EC₅₀)G-protein) - (log(Eₘₐₓ/EC₅₀)β-arrestin) | Data Not Available |

This table represents the type of data required to determine the functional selectivity of this compound. Such data is not currently available in the scientific literature.

Theoretical Frameworks for Opioid Receptor Agonism

The interaction of an opioid agonist with its receptor is a dynamic process governed by the principles of molecular recognition and conformational selection. According to these models, a receptor exists in an equilibrium of different conformational states. An agonist is thought to bind to and stabilize a specific active conformation of the receptor, thereby shifting the equilibrium towards the active state and initiating downstream signaling. msdmanuals.com

The specific chemical structure of an opioid ligand dictates its binding mode within the receptor's orthosteric pocket and influences the conformational changes it induces. mdpi.com For this compound, its phenylpiperidine core structure would be expected to interact with key amino acid residues within the mu-opioid receptor binding site that are known to be important for the binding of other phenylpiperidine opioids like fentanyl and meperidine. painphysicianjournal.com However, without experimental data, any discussion of its specific interactions remains speculative.

Computational approaches, such as molecular docking and molecular dynamics simulations, could provide theoretical insights into the binding pose of this compound at the mu-opioid receptor and help to formulate hypotheses about its structure-activity relationships. mdpi.com These in silico methods, when combined with experimental data, can provide a powerful tool for understanding the molecular basis of opioid receptor agonism.

Preclinical Pharmacological Investigations

In Vitro Assays for Receptor Affinity and Efficacy

Detailed in vitro studies to quantify the binding affinity and functional efficacy of piminodine esylate at opioid receptors are not extensively reported in publicly accessible scientific literature. Modern pharmacological research relies heavily on such assays to characterize the interaction of a compound with its biological targets.

Receptor Binding Studies (e.g., radioligand binding)

Specific binding affinity data for this compound, such as dissociation constants (Kd) or inhibition constants (Ki) for mu (µ), delta (δ), and kappa (κ) opioid receptors, are not available in the reviewed scientific literature. Radioligand binding assays are crucial for determining the affinity of a drug for its receptor, and the absence of this data for piminodine limits a precise understanding of its receptor interaction profile.

Interactive Data Table: this compound Receptor Binding Affinity (No data available from reviewed sources)

| Receptor Subtype | Ligand | Ki (nM) | Source |

|---|---|---|---|

| Mu (µ) | Piminodine | Data not available | - |

| Delta (δ) | Piminodine | Data not available | - |

Functional Assays (e.g., cAMP accumulation, GTPγS binding)

Similarly, data from in vitro functional assays, which measure the efficacy of a compound to activate or block a receptor, are not available for this compound. Assays such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation and guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) binding are standard methods to determine whether a ligand is an agonist, antagonist, or partial agonist at a G-protein coupled receptor like the opioid receptors. Without this information, the intrinsic activity of piminodine at each opioid receptor subtype cannot be quantitatively described.

Interactive Data Table: this compound Functional Efficacy (No data available from reviewed sources)

| Assay Type | Receptor Subtype | EC50 / IC50 (nM) | Emax (%) | Source |

|---|---|---|---|---|

| cAMP Accumulation | Mu (µ) | Data not available | Data not available | - |

In Vivo (Animal) Models for Pharmacological Characterization

Comparative Potency Assessments with Other Opioid Analogs in Animal Models

Early preclinical research established piminodine as a potent analgesic. A study by Woods et al. in 1961 provided a comparative assessment of piminodine's analgesic effects against morphine and meperidine in mice and rats. plu.mxumich.edu These studies were crucial in positioning piminodine within the existing landscape of opioid analgesics. Piminodine was found to be more potent than meperidine and, in some assessments, more potent than morphine. plu.mxumich.edu For instance, a subcutaneous dose of 7.5–10 mg of piminodine was considered equivalent to 10 mg of morphine and 80–100 mg of pethidine. wikipedia.org

Interactive Data Table: Comparative Analgesic Potency of Piminodine in Animal Models

| Animal Model | Test | Piminodine Potency Relative to Morphine | Piminodine Potency Relative to Meperidine | Source |

|---|---|---|---|---|

| Mouse | Hot Plate Test | More potent | More potent | plu.mx |

Evaluation of Pharmacological Profiles in Preclinical Species

The pharmacological profile of piminodine was investigated in several preclinical species, including mice, rats, dogs, and monkeys. plu.mxumich.edu These studies revealed that piminodine produces typical opioid-like effects, including analgesia and sedation. wikipedia.orgchemeurope.com The duration of action was observed to be approximately 2 to 4 hours. wikipedia.org In dogs, piminodine was shown to have effects on the cardiovascular and respiratory systems, with nalorphine (B1233523) being an effective antagonist for respiratory depression. umich.edu Studies in monkeys also indicated a high potential for physical dependence, similar to other potent opioids. umich.edu

Neuropharmacological Studies in Animal Brain Tissues

Specific neuropharmacological studies investigating the direct effects of this compound on animal brain tissues, such as through brain slice electrophysiology or autoradiography, are not well-documented in the available literature. Such studies would provide valuable insights into the specific neural circuits and cellular mechanisms modulated by piminodine to produce its analgesic and other central nervous system effects.

Biochemical Metabolism and Biotransformation Pathways

Enzymatic Biotransformation Mechanisms

The enzymatic conversion of piminodine is expected to follow the primary pathways established for its parent compound, pethidine, involving a series of Phase I and Phase II reactions. ketaminenightmares.comresearchgate.net

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. openanesthesia.org For piminodine, the principal theoretical Phase I reactions are N-dealkylation (an oxidative process) and ester hydrolysis. wikipedia.orgmdpi.comnih.gov

Oxidative N-Dealkylation: This is a major metabolic pathway for many opioids and tertiary amines. mdpi.comnih.gov The reaction is catalyzed by the cytochrome P450 (CYP) enzyme system and involves the oxidative removal of the N-alkyl substituent. nih.govsemanticscholar.org In the case of piminodine, this would involve the cleavage of the N-(3-anilinopropyl) group from the piperidine (B6355638) ring. This process begins with the CYP-catalyzed hydroxylation of the carbon atom adjacent to the piperidine nitrogen, forming an unstable intermediate that spontaneously decomposes to yield the dealkylated piperidine and an aldehyde. nih.govsemanticscholar.org

Ester Hydrolysis: Piminodine contains an ethyl ester functional group, which is susceptible to hydrolysis. This reaction is typically catalyzed by carboxylesterase enzymes present in the liver and other tissues. wikipedia.org The hydrolysis of the ester bond would cleave the ethyl group, converting the ester into a carboxylic acid, a significantly more polar molecule. researchgate.net

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which further increases water solubility and facilitates renal excretion. nih.gov

Glucuronidation: This is one of the most common Phase II conjugation reactions for opioids. nih.gov It is catalyzed by UDP-glucuronosyltransferases (UGTs). If Phase I metabolism of piminodine (e.g., through aromatic hydroxylation on one of the phenyl rings) produces metabolites with hydroxyl groups, these functional groups would be prime candidates for conjugation with glucuronic acid.

Sulfation: This is another important conjugation pathway, catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, sulfation typically occurs on hydroxyl groups. Therefore, any hydroxylated metabolites of piminodine could potentially undergo sulfation.

Identification of Theoretical Metabolic Intermediates and Products

Based on the established metabolic pathways of the analogous compound pethidine, several theoretical metabolites of piminodine can be postulated. wikipedia.orgresearchgate.net The primary biotransformation is expected to yield products from N-dealkylation and hydrolysis.

The main theoretical metabolites are:

Norpiminodine (Ethyl 4-phenylpiperidine-4-carboxylate): This product would result from the N-dealkylation of the parent piminodine molecule. Structurally, this metabolite is identical to norpethidine, the primary metabolite of pethidine. wikipedia.orgwikipedia.org

Piminodinic Acid (1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylic acid): This metabolite would be formed through the hydrolysis of the ethyl ester group of piminodine. This pathway is analogous to the formation of pethidinic acid from pethidine. researchgate.net

Hydroxylated Metabolites: Aromatic hydroxylation of either the 4-phenyl ring or the N-aniline ring could occur, creating phenolic metabolites. These hydroxylated products could then serve as substrates for Phase II conjugation reactions.

Below is an interactive data table summarizing the theoretical metabolic products of piminodine.

| Parent Compound | Reaction Type | Primary Enzyme Class | Theoretical Metabolite | Chemical Name |

| Piminodine | N-Dealkylation (Oxidation) | Cytochrome P450 | Norpiminodine | Ethyl 4-phenylpiperidine-4-carboxylate |

| Piminodine | Ester Hydrolysis | Carboxylesterases | Piminodinic Acid | 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylic acid |

| Piminodine | Aromatic Hydroxylation | Cytochrome P450 | Hydroxypiminodine | (Hydroxy)piminodine |

| Hydroxypiminodine | Glucuronidation | UGTs | Piminodine-Glucuronide | Piminodine-(hydroxy) glucuronide |

In Vitro Metabolism Studies Using Hepatic Microsomes or Recombinant Enzymes

In vitro drug metabolism studies are critical for characterizing the metabolic stability of a compound and identifying the enzymes responsible for its clearance. frontiersin.org Human liver microsomes (HLMs) are a standard tool for these investigations because they are a subcellular fraction that contains a high concentration of Phase I enzymes, particularly the cytochrome P450 family. nih.govfrontiersin.org

A typical in vitro study to characterize piminodine metabolism would involve:

Incubation: Incubating piminodine esylate with pooled HLMs in the presence of necessary cofactors, such as NADPH (for CYP-mediated reactions). nih.gov

Metabolite Identification: Analyzing the incubation mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites formed.

Reaction Phenotyping: Using a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2B6, rCYP2C19) to determine which specific isoforms are capable of metabolizing piminodine. nih.gov

Studies on pethidine using these methods have successfully identified that its N-demethylation to norpethidine is primarily catalyzed by CYP2B6, CYP3A4, and CYP2C19 in human liver microsomes. nih.govpharmgkb.orgnih.gov It is highly probable that a similar experimental approach would reveal that these same enzymes are involved in the N-dealkylation of piminodine. nih.gov

Influence of Enzyme Systems (e.g., Cytochrome P450 isoforms) on Metabolic Fate

The metabolic fate of piminodine is dictated by the activity of various enzyme systems, with the cytochrome P450 superfamily playing a central role in its Phase I clearance. openanesthesia.org Based on extensive research on pethidine and other phenylpiperidine opioids, the key enzymes involved can be predicted. frontiersin.orgpainphysicianjournal.com

Cytochrome P450 (CYP) System: This family of enzymes is responsible for the oxidative metabolism of a vast number of drugs. openanesthesia.org For the N-dealkylation of pethidine, specific isoforms have been identified as major contributors:

CYP3A4: A major hepatic enzyme that metabolizes over 50% of clinically used drugs and is a known catalyst for pethidine N-demethylation. nih.govnih.gov

CYP2B6: Has been shown to have a very high capacity for pethidine N-demethylation. wikipedia.orgnih.gov

CYP2C19: Also contributes to the formation of norpethidine from pethidine. wikipedia.orgnih.gov Given the structural similarities, these three CYP isoforms are the most likely enzymes to catalyze the N-dealkylation of piminodine. nih.gov The relative contribution of each can vary between individuals due to genetic polymorphisms and the presence of other drugs that may act as inducers or inhibitors of these enzymes. wikipedia.orgnih.gov

Carboxylesterases: These enzymes are responsible for the hydrolysis of the ethyl ester moiety of piminodine to form piminodinic acid. wikipedia.org This reaction is a significant detoxification pathway, as the resulting carboxylic acid metabolite is more readily excreted.

The table below summarizes the key enzymes and their theoretical roles in piminodine metabolism.

| Enzyme System | Specific Isoform(s) | Metabolic Reaction | Theoretical Product |

| Cytochrome P450 | CYP3A4, CYP2B6, CYP2C19 | N-Dealkylation | Norpiminodine |

| Carboxylesterases | N/A (various) | Ester Hydrolysis | Piminodinic Acid |

| UGTs | N/A (various) | Glucuronidation | Piminodine-Glucuronide |

Analytical Methodologies for Chemical Characterization and Detection in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating complex mixtures, allowing for the individual analysis of piminodine esylate and any co-existing components.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pharmaceuticals due to its versatility, sensitivity, and ability to handle non-volatile and thermally labile compounds nih.govglobalresearchonline.netnih.gov. HPLC methods for this compound would typically involve reversed-phase chromatography, employing a stationary phase such as a C18 column. The mobile phase would likely consist of a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol, often run in an isocratic or gradient elution mode to achieve optimal separation globalresearchonline.netnih.govijpsjournal.com. Detection is commonly performed using UV-Vis spectrophotometry, with specific wavelengths chosen based on the compound's absorption spectrum, or by coupling with mass spectrometry for enhanced detection and identification researchgate.netbiomedres.us.

Research findings in the analysis of related compounds, such as nintedanib (B1663095) esylate, demonstrate the effectiveness of RP-HPLC. For instance, a validated RP-HPLC method for nintedanib esylate utilized a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile, achieving a limit of detection (LOD) below 0.031% w/w and high recovery rates (80-120%) wisdomlib.org. Similarly, another study on nintedanib employed a Poroshell C18 column with a methanol:acetonitrile mobile phase, reporting an LOD of 0.0399 µg/mL and a limit of quantitation (LOQ) of 0.1209 µg/mL, with recovery rates between 98.06-99.32% globalresearchonline.net. These parameters illustrate the typical performance metrics achieved with HPLC for similar pharmaceutical compounds.

Gas Chromatography (GC) is a powerful separation technique, but its application to compounds like this compound, which may possess polar functional groups and moderate volatility, often necessitates derivatization to enhance volatility and thermal stability drawellanalytical.comorganomation.comresearchgate.net. Derivatization converts the analyte into a more volatile and thermally stable form, allowing it to be successfully analyzed by GC. Common derivatization agents include silylating or acylating reagents. GC is typically coupled with a flame ionization detector (FID) or, more commonly, a mass spectrometer (GC-MS) for identification and quantification biomedres.usazolifesciences.com.

While specific GC methods for this compound were not extensively detailed in the retrieved literature, GC is a standard technique for analyzing a broad range of compounds, including pharmaceuticals and their impurities, provided appropriate sample preparation and derivatization are employed biomedres.usorganomation.comjournalijar.com. Challenges in GC analysis often relate to baseline instability, peak tailing, or poor resolution, which can be mitigated through careful optimization of column selection, temperature programming, and sample preparation drawellanalytical.com.

Mass Spectrometric Detection Methods

Mass Spectrometry (MS) provides crucial information about the mass-to-charge ratio (m/z) of ions, enabling definitive identification and sensitive quantification of analytes. When coupled with chromatographic techniques, MS offers unparalleled specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of drugs and their metabolites in complex biological matrices researchgate.netnih.govnih.govveedalifesciences.comnrfhh.com. This technique combines the separation power of HPLC with the identification and quantification capabilities of tandem mass spectrometry. For this compound, LC-MS/MS would typically employ electrospray ionization (ESI) in positive ion mode, given its basic nitrogen atoms. The analysis would focus on Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions to achieve high selectivity and sensitivity researchgate.netnih.govgcms.cz.

Research in similar opioid analyses or drug quantifications highlights the efficacy of LC-MS/MS. For instance, a validated LC-MS/MS method for immunosuppressant drugs in human whole blood utilized one-step protein precipitation for sample preparation and achieved low limits of quantification (e.g., 0.5 ng/mL for tacrolimus) nih.gov. Another study on forensic toxicology demonstrated an LC-MS/MS method with liquid-liquid extraction (LLE) for analyzing 100 analytes in blood, achieving LODs as low as 0.01 ng/mL nih.gov. These findings underscore the potential for high sensitivity and accuracy when applying LC-MS/MS to this compound in research matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of GC with the identification power of MS biomedres.usazolifesciences.com. As mentioned, GC-MS analysis of this compound would likely require prior derivatization to improve its chromatographic behavior and MS detection. The technique provides both retention time data from GC and mass spectral data from MS, allowing for robust identification and quantification. GC-MS is particularly useful for identifying unknown compounds and confirming the identity of known substances through comparison with spectral libraries azolifesciences.comunodc.org.

Studies on various compounds demonstrate GC-MS's utility in forensic toxicology and metabolomics, where it is used for identifying and quantifying metabolites and other compounds in complex samples azolifesciences.comnih.gov. The technique's ability to discriminate between structurally similar compounds and its high reproducibility of fragmentation patterns make it a reliable tool azolifesciences.com.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Fourier Transform Mass Spectrometry (FT-MS) represents an advanced analytical approach that offers enhanced separation speed, resolution, and mass accuracy compared to conventional HPLC-MS systems biomedres.usbiopharminternational.com. UHPLC utilizes smaller particle size columns and higher mobile phase pressures, leading to faster analyses and improved peak shapes. FT-MS, such as Orbitrap or FT-ICR, provides high-resolution mass measurements, enabling precise mass determination and elemental composition analysis, which is invaluable for identifying unknown impurities or degradation products researchgate.netbiomedres.usbiopharminternational.com.

While specific applications of UHPLC-FT-MS for this compound were not directly found, the technique is increasingly employed for comprehensive impurity profiling of pharmaceuticals and complex biological samples biomedres.usbiopharminternational.com. Its ability to provide accurate mass data aids in the structural elucidation of trace impurities, contributing to a more thorough understanding of a compound's purity and stability profile biopharminternational.com.

Compound List

this compound

Nintedanib esylate

Amlodipine besylate

Indapamide

Perindopril erbumine

Metformin

Rosiglitazone

Phenformin

Cyclosporine A

Sirolimus

Tacrolimus

Everolimus

Morphine

Codeine

Methadone

Sufentanil

Fentanyl

Haloperidol

Risperidone

Nintedanib (NTB)

Structure Activity Relationship Sar Investigations

Electronic-Topological Studies of Piperidine (B6355638) Morphinomimetics

Electronic-topological studies analyze the relationship between the electronic properties and the spatial arrangement of atoms in a molecule and its biological activity. For piperidine morphinomimetics, these studies have been crucial in identifying the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for analgesic action.

A key aspect of the 4-phenylpiperidine (B165713) structure is the tertiary amine in the piperidine ring. This amine is protonated at physiological pH, forming a cationic head that is critical for binding to the opioid receptor. chapman.edunih.govscispace.com The interaction is primarily an ionic bond with an anionic residue, specifically Asp147, in the mu-opioid receptor (MOR). chapman.eduscispace.com

Quantitative structure-activity relationship (QSAR) studies have been conducted on series of 4-phenylpiperidine derivatives to correlate molecular descriptors with their analgesic activities. nih.gov In one nonlinear QSAR study using a neural network method, four specific molecular descriptors were selected from a pool of 292 to build a predictive model. nih.gov This model successfully correlated the chemical structures of 38 different 4-phenylpiperidine derivatives with their known analgesic potencies, demonstrating the power of computational methods in predicting the activity of new compounds. nih.gov Such studies help in hypothesizing a pharmacophore model that can guide the structural optimization of these derivatives for improved activity. nih.gov

The general pharmacophore for 4-phenylpiperidine opioids like piminodine includes:

A central piperidine ring.

A phenyl group attached to the 4-position of the piperidine ring.

A tertiary amine nitrogen atom within the piperidine ring.

An appropriate substituent on the nitrogen atom.

The table below summarizes the key structural features and their importance as identified through electronic-topological and QSAR studies.

| Feature | Description | Importance for Activity |

| Piperidine Nitrogen | Tertiary amine | Becomes protonated at physiological pH, forming a cationic center essential for receptor binding. |

| 4-Phenyl Group | Aromatic ring at C4 | Engages in hydrophobic or van der Waals interactions within a corresponding pocket of the receptor. |

| C4-Ester/Propionyl Group | Group such as -COOEt or -OCOEt at C4 | Influences potency and receptor subtype selectivity. The orientation of this group is critical. |

| N-Substituent | Chain attached to the piperidine nitrogen | The nature, length, and flexibility of this chain significantly modulate analgesic potency. Piminodine has a 3-anilinopropyl group. nih.gov |

Correlations between Chemical Structure and Receptor Interactions

The analgesic effects of piminodine and related compounds are primarily mediated through their interaction with mu-opioid receptors (MOR). nih.govpainphysicianjournal.com The specific chemical features of the 4-phenylpiperidine scaffold dictate the affinity and efficacy of this interaction.

The fundamental interaction is the ionic bond between the protonated piperidine nitrogen and the aspartate residue (Asp147) in transmembrane helix 3 of the MOR. chapman.eduscispace.comtandfonline.com This interaction is considered crucial for initiating the G-protein coupled receptor (GPCR) activation and subsequent cellular signaling that leads to analgesia. chapman.edu

Modifications to the core structure have profound effects on receptor binding:

N-Substituent: The substituent on the piperidine nitrogen is a key determinant of activity. Piminodine features a 3-(phenylamino)propyl group. taylorandfrancis.com Altering the length and composition of this chain significantly impacts potency. For instance, anileridine, another compound in this class, has a p-aminophenethyl group at this position and exhibits potent analgesic activity. taylorandfrancis.com The N-phenethyl chain is believed to orient toward the intracellular side of the receptor binding pocket. scispace.com

4-Phenyl Group: This group is essential for high-affinity binding. It is thought to fit into a hydrophobic pocket within the receptor. Substitutions on this phenyl ring can alter activity; for example, a hydroxyl group at the 3-position, as seen in ketobemidone, can enhance activity by forming an additional hydrogen bond with the receptor. wikipedia.org

4-Position Substituent: Piminodine has an ethyl carboxylate group at the 4-position. nih.gov This group contributes to the binding affinity. Other derivatives like MPPP and prodine have a propionoxy group at this position, and both are potent opioid analgesics. wikipedia.org The spatial orientation of this ester group is critical for optimal receptor interaction.

The following table outlines various 4-phenylpiperidine derivatives and the impact of their structural variations on their primary pharmacological action. wikipedia.org

| Compound | N-Substituent | 4-Position Substituent | Primary Pharmacological Action |

| Pethidine | -CH₃ | -CO₂Et | Opioid Analgesic |

| Piminodine | -(CH₂)₃NHPh | -CO₂Et | Opioid Analgesic |

| MPPP | -CH₃ | -OCOEt | Opioid Analgesic |

| Prodine | -CH₃ | -OCOEt (with 3-Me on piperidine) | Opioid Analgesic |

| Ketobemidone | -CH₃ | -COEt (on 3-HO-Ph) | Opioid Analgesic, NMDA Antagonist |

| Loperamide | -(CH₂)₂C(OH)(Ph)₂ | -CON(CH₃)₂ | Peripherally-acting Opioid Agonist |

Computational Chemistry and Molecular Modeling Approaches for SAR Analysis

Computational chemistry and molecular modeling are indispensable tools for analyzing the SAR of piperidine morphinomimetics. chapman.edunih.gov Techniques like molecular docking and 3D-QSAR provide detailed insights into how these ligands interact with their receptor targets at a molecular level. tandfonline.comscientific.net

Molecular Docking: Docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com For 4-phenylpiperidine derivatives, docking studies consistently show the protonated nitrogen of the piperidine ring forming a salt bridge with the carboxylate side chain of Asp147 in the MOR. tandfonline.com These models also reveal other key interactions, such as hydrophobic interactions involving the 4-phenyl ring and the N-substituent with various amino acid residues like Gln124, Tyr148, Met151, Trp293, His297, and Tyr326. scispace.comtandfonline.com

3D-QSAR and CoMFA: Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are used to develop predictive models for biological activity. scientific.net In a CoMFA study on a series of 4-phenylpiperidine derivatives, a 3D model was generated that correlated the steric and electrostatic fields of the molecules with their mu-opioid agonist activity. scientific.net The resulting contour maps from the CoMFA model provide a visual guide for drug design. For example, the model might show areas where bulky substituents would be favorable for activity (indicated by green polyhedra) or where electronegative groups would be beneficial (indicated by blue polyhedra). scientific.net Such models have proven reliable in predicting the binding affinities of new derivatives. scientific.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. scispace.com Simulations of fentanyl, a related piperidine derivative, bound to the MOR have shown that the protonated amine of the piperidine ring maintains a stable interaction with Asp147. scispace.com These studies also reveal how the ligand can stabilize different conformations of key amino acid residues, such as Trp293, which can influence receptor activation. scispace.com

These computational approaches allow for the rational design of new derivatives with potentially improved properties, such as higher potency or better selectivity, by predicting how structural modifications will affect receptor binding and activation. nih.govchapman.edu

Regulatory and Research Classification Context

Historical Scheduling and Control of Piminodine Esylate

Piminodine, an analog of pethidine, was introduced for medical use in the 1960s, primarily for obstetric analgesia. ncats.iowikipedia.org However, its clinical use was short-lived and it has largely been withdrawn from the market. wikipedia.org The compound's potential for addiction led to its classification as a controlled substance.

In the United States, piminodine is classified as a Schedule II controlled substance under the Controlled Substances Act (CSA). ncats.iousdoj.gov This scheduling indicates that it has a high potential for abuse, which may lead to severe psychological or physical dependence, but also has a currently accepted medical use with severe restrictions. rosalindfranklin.edu

Internationally, piminodine is listed as a narcotic drug under the Single Convention on Narcotic Drugs of 1961, placing it under international control. incb.org This necessitates strict regulation of its production, trade, and distribution to prevent diversion and abuse.

| Jurisdiction | Regulatory Body | Classification | Key Implications |

|---|---|---|---|

| United States | Drug Enforcement Administration (DEA) | Schedule II Controlled Substance | High potential for abuse; accepted medical use with severe restrictions. rosalindfranklin.edu |

| International | International Narcotics Control Board (INCB) | Narcotic Drug (Single Convention on Narcotic Drugs, 1961) | Subject to international control measures to prevent abuse and diversion. incb.orgincb.org |

Implications of Controlled Substance Status for Research and Development

The classification of this compound as a Schedule II substance has significant implications for research and development. nih.gov Conducting studies with Schedule II compounds is a complex and highly regulated process. Researchers and institutions must obtain specific licenses from the Drug Enforcement Administration (DEA) and adhere to strict protocols for procurement, storage, security, and record-keeping.

These regulatory hurdles can create substantial barriers to scientific investigation. researchgate.net The stringent requirements can increase the costs and lengthen the timelines of research projects, potentially discouraging studies into the therapeutic potential or underlying pharmacology of compounds like piminodine. Furthermore, the high potential for abuse associated with Schedule II drugs necessitates robust measures to prevent diversion, adding another layer of complexity to clinical trials and preclinical research.

Comparative Analysis of Classification Frameworks for Opioid Compounds

Opioid compounds are classified using various frameworks, primarily based on their potential for abuse, therapeutic utility, and chemical structure. The most prominent classification system in the United States is the schedule-based system established by the Controlled Substances Act. dea.gov

This framework categorizes drugs into five schedules:

Schedule I: High potential for abuse and no currently accepted medical use (e.g., heroin, LSD). rosalindfranklin.edu

Schedule II: High potential for abuse, with use potentially leading to severe psychological or physical dependence, but with a currently accepted medical use (e.g., piminodine, fentanyl, oxycodone). rosalindfranklin.edu

Schedule III: Moderate to low potential for physical and psychological dependence (e.g., products containing less than 90 milligrams of codeine per dosage unit). rosalindfranklin.edu

Schedule IV: Low potential for abuse and low risk of dependence (e.g., tramadol).

Schedule V: Lower potential for abuse than Schedule IV and consist of preparations containing limited quantities of certain narcotics (e.g., cough preparations with less than 200 milligrams of codeine). rosalindfranklin.eduepa.gov

Opioids can also be classified based on their chemical structure. Piminodine belongs to the phenylpiperidine class of synthetic opioids, which also includes meperidine and fentanyl. wikipedia.orgnih.gov Another classification method is based on their mechanism of action at opioid receptors, categorizing them as agonists, partial agonists, or antagonists. nih.govpainphysicianjournal.com Piminodine acts as an agonist at the mu-opioid receptor, which is characteristic of many potent opioid analgesics. painphysicianjournal.com

| Compound | US DEA Schedule | Chemical Class | Receptor Action |

|---|---|---|---|

| Piminodine | Schedule II | Phenylpiperidine | Agonist |

| Morphine | Schedule II | Phenanthrene | Agonist |

| Fentanyl | Schedule II | Phenylpiperidine | Agonist |

| Codeine | Schedule II (as a single entity), III or V (in combination products) | Phenanthrene | Agonist |

| Buprenorphine | Schedule III | Phenanthrene | Partial Agonist |

| Heroin | Schedule I | Phenanthrene | Agonist |

Advanced Research Perspectives and Future Directions in Chemical Biology

Theoretical Modeling of Piminodine Esylate Interactions

Theoretical modeling and computational chemistry provide powerful tools for understanding the molecular interactions between a ligand like piminodine and its target, the μ-opioid receptor (MOR). Although specific, in-depth modeling studies exclusively focused on piminodine are scarce in contemporary literature, its binding mechanism can be inferred from extensive research on the 4-phenylpiperidine (B165713) class of opioids and the well-characterized structure of the MOR.

Molecular docking simulations for 4-phenylpiperidine derivatives consistently highlight a canonical binding mode within the receptor's transmembrane domain. chapman.edunih.gov The central and most critical interaction is the formation of an ionic bond between the protonated tertiary amine of the piperidine (B6355638) ring and the carboxylate side chain of a highly conserved aspartic acid residue, Asp147, in transmembrane helix 3 (TM3). chapman.edu This salt bridge is considered the primary anchor for nearly all opioid ligands.

For piminodine, the model predicts the following key interactions:

Piperidine Ring and C4-Substituents: The piperidine ring adopts a chair conformation, positioning the C4-phenyl group in an axial orientation to fit into a hydrophobic pocket formed by surrounding amino acid residues. This interaction is crucial for high-affinity binding. The ethyl carboxylate group at the C4 position likely engages in additional hydrogen bonding or polar interactions within the binding site.

N-Substituent: The N-(3-anilinopropyl) substituent is a key determinant of piminodine's specific pharmacological profile. This flexible chain extends from the core binding pocket towards the extracellular vestibule of the receptor. The terminal phenylamino group can form additional hydrophobic and potential hydrogen bond interactions with residues in the extracellular loops or the upper transmembrane regions, further stabilizing the ligand-receptor complex. Computational models suggest that variations in the N-substituent are a primary driver of differences in potency and efficacy among phenylpiperidine opioids. nih.gov

Energy-conformational calculations and quantitative structure-activity relationship (QSAR) models are employed to refine these predictions. nih.gov These computational approaches help rationalize the observed biological activity based on molecular structure and predict the binding affinities of novel derivatives. plos.org

| Predicted Interaction Type | Piminodine Moiety | μ-Opioid Receptor Residue (Example) | Significance |

| Ionic Bond | Protonated Piperidine Nitrogen | Asp147 | Primary anchor, essential for binding |

| Hydrophobic Interaction | C4-Phenyl Ring | Aromatic/Aliphatic residues in TM helices | Contributes to binding affinity and selectivity |

| Hydrophobic/Polar Interaction | N-(3-anilinopropyl) Chain | Residues in extracellular loops/TM vestibule | Modulates potency and efficacy |

| Hydrogen Bond/Polar Interaction | C4-Ethyl Carboxylate Group | Polar residues within the binding pocket | Secondary binding interaction, influences affinity |

Potential for this compound as a Chemical Probe for Opioid Receptor Research

A chemical probe is a small molecule with a well-defined mechanism of action and selectivity used to study the function of a biological target, such as a receptor. researchgate.net While this compound is not widely used as a chemical probe in modern research, which often favors higher-potency or more selective ligands, its potential can be evaluated based on its distinct chemical and pharmacological properties.

Piminodine's primary value as a probe lies in its identity as a "classical" 4-phenylpiperidine agonist. Its structure represents a specific chemotype that was foundational in the development of synthetic opioids. nih.gov In this context, it can serve as a valuable tool compound for historical and comparative studies.

Potential Applications as a Chemical Probe:

Comparative Pharmacology: Piminodine can be used as a benchmark compound representing conventional, balanced μ-opioid receptor agonism. Its effects on cellular signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment) can be compared against novel biased agonists like oliceridine. mdpi.com Such studies help to elucidate the structural determinants of biased signaling and to validate the hypothesis that G-protein signaling mediates analgesia while β-arrestin signaling is linked to adverse effects. drugdiscoverytrends.com

Structure-Activity Relationship (SAR) Studies: As a derivative of norpethidine, piminodine is an excellent scaffold for probing the function of the N-substituent binding pocket of the MOR. By comparing its activity to pethidine (N-methyl) and anileridine (N-aminophenethyl), researchers can investigate how the length, flexibility, and terminal functional group of the nitrogen substituent influence receptor affinity and functional efficacy.

Probing Allosteric Sites: The extended N-(3-anilinopropyl) group of piminodine may interact with regions of the opioid receptor outside the primary (orthosteric) binding pocket. This makes it a potential, albeit weak, tool for exploring allosteric modulation of receptor function, a key area in modern pharmacology.

However, the utility of piminodine as a probe is limited by the lack of comprehensive data on its selectivity for μ-receptors over δ- and κ-opioid receptors and its relatively moderate potency compared to newer synthetic opioids like fentanyl and its analogs. For many applications requiring high affinity and selectivity, more specialized chemical probes are now available. nih.gov

Comparative Analysis with Novel Opioid Analogs in Academic Research

The field of opioid research has evolved significantly since the development of piminodine. A major contemporary focus is the creation of "biased agonists"—ligands that preferentially activate the therapeutic G-protein signaling pathway over the β-arrestin pathway, which is associated with adverse effects. mdpi.comfrontiersin.org Oliceridine (TRV130) is a prominent example of a novel, FDA-approved biased agonist. frontiersin.org Comparing piminodine, a conventional agonist, to oliceridine highlights the paradigm shift in opioid drug design.

Piminodine is presumed to act as a balanced agonist, activating both G-protein and β-arrestin pathways, similar to morphine. This balanced activation provides robust analgesia but is also responsible for the classic opioid side-effect profile. In contrast, oliceridine is designed to be G-protein biased. Clinical and preclinical studies have shown that this bias can translate into a better safety profile, with a reduced incidence of respiratory depression and gastrointestinal issues compared to morphine at equianalgesic doses. frontiersin.orgdovepress.comnih.govresearchgate.netdovepress.com

| Feature | This compound | Oliceridine | Novel Dual-Target Agonists (General) |

| Receptor Target(s) | Primarily μ-opioid receptor (MOR) | μ-opioid receptor (MOR) | e.g., μ/δ-opioid receptors (DOR) |

| Mechanism of Action | Conventional Agonist (presumed balanced G-protein/β-arrestin signaling) | Biased Agonist (preferential G-protein signaling) | Often designed for specific balanced or biased signaling at multiple targets |

| Key Research Finding | Represents a mid-20th-century synthetic opioid with morphine-like efficacy and side effects. umich.edu | Provides analgesia with a potentially wider therapeutic window (less respiratory depression and GI effects) compared to conventional opioids like morphine. frontiersin.orgdovepress.com | Aims to achieve a synergistic analgesic effect while mitigating tolerance and dependence associated with pure MOR agonists. mdpi.com |

| Development Paradigm | Classic SAR-driven optimization of the 4-phenylpiperidine scaffold. | Structure-based design to achieve functional selectivity (biased signaling). | Rational design to combine pharmacophores for multiple receptor targets. |

Unexplored Chemical Modifications and Their Predicted Pharmacological Impact

While piminodine itself has not been the subject of extensive recent medicinal chemistry efforts, the vast body of literature on structure-activity relationships (SAR) for 4-phenylpiperidines and other morphinan scaffolds allows for informed predictions about the pharmacological impact of its chemical modifications. nih.govmdpi.com

Modification of the N-(3-anilinopropyl) Substituent: This is one of the most synthetically accessible and pharmacologically sensitive parts of the molecule.

Predicted Impact: Shortening or lengthening the propyl chain would likely decrease potency, as the three-carbon spacer is often optimal for reaching secondary interaction sites. Replacing the terminal aniline (B41778) ring with other aromatic or aliphatic groups could drastically alter the activity profile. For example, substitution with a more electron-rich heterocycle might enhance potency, while adding bulky groups could introduce antagonist activity at other opioid receptors. This follows the well-established SAR of fentanyl analogs where small changes to the N-substituent lead to dramatic changes in potency. nih.gov

Substitution on the C4-Phenyl Ring: This ring is critical for affinity, fitting into a key hydrophobic pocket.

Predicted Impact: Adding a meta-hydroxyl group (m-OH) to the phenyl ring, creating an analog of ketobemidone, would be predicted to significantly increase analgesic potency. This is because the hydroxyl group can form a key hydrogen bond with a histidine residue (e.g., His297) in the MOR binding site, mimicking a crucial interaction made by morphine and other morphinans.

Modification of the C4-Ethyl Carboxylate Group: The ester at the C4 position contributes to the pethidine-like character of the molecule.

Predicted Impact: Replacing the ethyl ester with a propionyl group or other bioisosteres could fine-tune binding affinity and metabolic stability. Hydrolysis of the ester to a carboxylic acid would likely abolish activity due to the introduction of a charged group that is unfavorable for receptor binding and blood-brain barrier penetration. Conversion to a ketone (a ketobemidone-like modification) would also be expected to alter potency and receptor subtype selectivity.

| Molecular Locus of Modification | Proposed Chemical Change | Predicted Pharmacological Impact | Rationale based on Opioid SAR |

| N-Substituent | Alter chain length; replace terminal aniline | Significant change in potency and efficacy; potential for mixed agonist-antagonist profile | The N-substituent explores a large, sensitive interaction space. Potency in fentanyls is highly dependent on this group. |

| C4-Phenyl Ring | Addition of a meta-hydroxyl group | Likely increase in binding affinity and analgesic potency | Mimics the phenolic hydroxyl of morphine, allowing an additional hydrogen bond with the receptor. nih.gov |

| C4-Ester Group | Replacement with other esters or bioisosteres | Modulation of potency, metabolic stability, and duration of action | The ester group influences both receptor interaction and pharmacokinetics (susceptibility to esterases). |

Role in Understanding Historical Opioid Research Paradigms

Piminodine occupies an important place in the history of analgesic drug discovery, representing a key developmental stage in the mid-20th century. Its existence and study helped to shape and solidify several important research paradigms.

First, piminodine is a product of the paradigm shift from semi-synthetic to fully synthetic opioids . Following the elucidation of morphine's structure, early research focused on modifying the natural alkaloid. The synthesis of meperidine (pethidine) in 1939 proved that the complex, rigid four-ring structure of morphine was not necessary for potent analgesic activity. scielo.br Piminodine, as a more complex derivative of the meperidine (4-phenylpiperidine) core, exemplifies the subsequent wave of research that explored the vast chemical space of simpler, fully synthetic scaffolds. nih.gov This approach dominated opioid research for decades, ultimately leading to the discovery of the fentanyl series by Paul Janssen's team in the 1960s. painphysicianjournal.commdpi.com

Second, the development of piminodine and related compounds was crucial for refining the pharmacophore model for opioid activity . Researchers realized that a common set of structural features, rather than a specific skeleton, was responsible for opioid effects. These features included a tertiary amine center that is protonated at physiological pH, a central carbon atom not connected to the amine, and an aromatic ring connected to this central carbon. Piminodine possesses all these features and its morphine-like activity, despite its structural dissimilarity to morphine, provided strong evidence for the validity of this model.

Finally, piminodine's clinical use in the 1960s and 1970s contributed to the prevailing research goal of that era: the search for an ideal analgesic with high potency and a better side-effect profile than morphine . While piminodine did not ultimately prove to be that ideal drug, its development and comparison with other opioids like morphine and meperidine provided valuable clinical and pharmacological data that guided the next generation of drug design. umich.edu It represents an evolutionary step in the historical progression of synthetic analgesics, bridging the gap between the initial discovery of meperidine and the later development of super-potent opioids. researchgate.netbohrium.com

Q & A

Q. What are the key physicochemical properties of piminodine esylate, and how can they be experimentally determined?

this compound’s solubility, stability, and crystallinity are critical for formulation and pharmacological studies. For solubility determination:

- Use gravimetric or HPLC methods under controlled temperatures (e.g., 25°C ± 1°C) in solvents like water, ethanol, or acetone .

- Example solubility data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >1000 |

| Ethanol | 6 |

| Acetone | 2 |

| Source: Reference solubility tables |

Stability studies require accelerated testing (40°C/75% RH) with periodic analysis via HPLC or PXRD to detect degradation or polymorphic changes .

Q. How is this compound synthesized, and what are common optimization challenges?

Synthesis typically involves reacting piminodine free base with ethanesulfonic acid. Key challenges include:

- Controlling pH and temperature to avoid byproducts.

- Optimizing solvent choice (e.g., methanol or acetone) for crystalline form isolation .

- Purity validation via NMR, mass spectrometry, and elemental analysis .

Q. What analytical methods are recommended for characterizing this compound in research settings?

- Identity confirmation : FTIR for functional groups, PXRD for crystallinity .

- Purity assessment : HPLC with UV detection (λ = 220–280 nm) and ≥95% purity thresholds .

- Quantitative analysis : LC-MS/MS for trace impurity profiling .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported solubility or stability data?

Contradictions often arise from methodological variability. To address this:

- Systematic reviews : Compare protocols across studies (e.g., solvent grade, temperature control) .

- Replication studies : Standardize conditions (e.g., USP/Ph.Eur. guidelines) and validate results via inter-laboratory collaboration .

- Meta-analysis : Statistically pool data to identify outliers or trends .

Q. What experimental frameworks are suitable for studying this compound’s opioid receptor binding mechanisms?

- In vitro assays : Radioligand displacement using [³H]-naloxone in cell membranes to calculate IC₅₀ values .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with μ-opioid receptors .

- In vivo models : Tail-flick or hot-plate tests in rodents, with dose-response curves and antagonist controls (e.g., naloxone) .

Q. How should stability studies be structured to ensure reproducibility across formulations?

- Protocol design :

| Parameter | Condition |

|---|---|

| Temperature | 25°C (long-term), 40°C (accelerated) |

| Humidity | 60% RH ± 5% |

| Duration | 0, 1, 3, 6, 12 months |

Q. What strategies mitigate bias in pharmacokinetic studies of this compound?

- Blinded randomization : Assign animal/human subjects to treatment/control groups using software (e.g., RAND() in Excel) .

- Data transparency : Publish raw datasets and statistical code (e.g., R or Python scripts) in supplementary materials .

Methodological Guidance

Q. How to apply the PICOT framework to design clinical or preclinical studies on this compound?

- Population (P) : Adults with moderate-to-severe pain.

- Intervention (I) : this compound (5 mg/kg, oral).

- Comparison (C) : Morphine (10 mg/kg) or placebo.

- Outcome (O) : Pain relief (VAS score reduction ≥50%).

- Time (T) : 6-hour observation period. This structure ensures focused hypotheses and alignment with ethical guidelines .

Q. What statistical approaches are robust for analyzing dose-response relationships?

- Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism).

- ANOVA with post-hoc tests : Compare multiple doses while controlling Type I error .

Data Reporting Standards

Q. How to document this compound research for peer-reviewed publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.